molecular formula C12H15BN2O2S2 B7956900 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B7956900
M. Wt: 294.2 g/mol
InChI Key: HYLQDIKBVFWOIS-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol is a complex organic compound that features a boron-containing dioxaborolane ring and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol typically involves the formation of the thiazolopyridine core followed by the introduction of the dioxaborolane group. One common method involves the reaction of a thiazolopyridine precursor with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites, while the thiazolopyridine core can engage in π-π stacking interactions and hydrogen bonding . These interactions modulate the activity of the target molecules and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[4,5-b]pyridine-2-thiol is unique due to its combination of a thiazolopyridine core and a boron-containing dioxaborolane ring. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2S2/c1-11(2)12(3,4)17-13(16-11)7-5-8-9(14-6-7)15-10(18)19-8/h5-6H,1-4H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLQDIKBVFWOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=S)S3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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